molecular formula C19H21FN2O2 B5760336 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine CAS No. 5992-37-0

1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine

Cat. No. B5760336
CAS RN: 5992-37-0
M. Wt: 328.4 g/mol
InChI Key: SVUYVRWZXZUHDU-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine, also known as FMP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties.

Mechanism of Action

The exact mechanism of action of 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models, as well as decrease anxiety-like behavior. Additionally, 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to have antidepressant-like effects and reduce drug-seeking behavior in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine in lab experiments is its specificity for certain neurotransmitter systems, which allows for more targeted research. However, one limitation is the lack of human clinical trials, which limits the applicability of research findings to human populations.

Future Directions

Future research on 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine could explore its potential as a treatment for various medical conditions, including depression and drug addiction. Additionally, more studies could be done to elucidate the exact mechanism of action of 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine and to determine its safety and efficacy in human populations. Finally, research could investigate the potential for 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine involves the reaction of 4-methoxybenzoyl chloride with 1-(3-fluorobenzyl)piperazine in the presence of a base. The resulting product is then purified through column chromatography.

Scientific Research Applications

1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine has been studied for its potential as a therapeutic agent in the treatment of various medical conditions. It has been shown to have anti-inflammatory, analgesic, and anxiolytic effects in animal models. Additionally, 1-(3-fluorobenzyl)-4-(4-methoxybenzoyl)piperazine has been investigated for its potential as a treatment for drug addiction and depression.

properties

IUPAC Name

[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c1-24-18-7-5-16(6-8-18)19(23)22-11-9-21(10-12-22)14-15-3-2-4-17(20)13-15/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUYVRWZXZUHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60356691
Record name [4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[(3-Fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone

CAS RN

5992-37-0
Record name [4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60356691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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